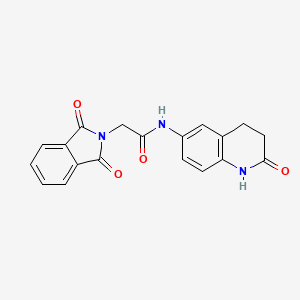

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring two distinct heterocyclic moieties: a 1,3-dioxoisoindole group and a 2-oxo-1,2,3,4-tetrahydroquinoline unit. The acetamide linker bridges these two components, creating a conformationally flexible scaffold.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c23-16-8-5-11-9-12(6-7-15(11)21-16)20-17(24)10-22-18(25)13-3-1-2-4-14(13)19(22)26/h1-4,6-7,9H,5,8,10H2,(H,20,24)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODICYUOZXKEFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic derivative that exhibits potential biological activities. Its structure incorporates both isoindole and tetrahydroquinoline moieties, which are known for their diverse pharmacological profiles. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C₁₄H₁₃N₃O₃

- Molecular Weight : 273.27 g/mol

- CAS Number : Not specifically listed in the provided sources but can be derived from related compounds.

Anticancer Activity

Research indicates that compounds with tetrahydroquinoline structures often demonstrate anticancer properties. For instance, studies have shown that tetrahydroisoquinoline analogs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK pathways .

Table 1: Summary of Anticancer Studies Involving Tetrahydroquinoline Derivatives

| Study Reference | Cell Line | Activity Observed | Mechanism |

|---|---|---|---|

| Muñoz et al. (2011) | Breast Cancer | Cytotoxic effects | Interaction with gemcitabine and paclitaxel |

| Jo et al. (2016) | Various | NF-kB inhibition | Modulation of inflammatory pathways |

| Recent Review (2021) | Multiple | Antiproliferative effects | Induction of apoptosis |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Isoindole derivatives have been reported to exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Type of Activity | Target Microorganisms |

|---|---|---|

| 1H-Isoindole Derivatives | Antibacterial | Gram-positive bacteria |

| Tetrahydroquinoline Derivatives | Antifungal | Candida species |

Neuroprotective Effects

Studies on related compounds indicate neuroprotective effects against neurodegenerative diseases. The tetrahydroquinoline scaffold has been linked to neuroprotection through anti-inflammatory mechanisms and modulation of neurotransmitter systems .

Case Studies

-

Cytotoxic Effects on Breast Cancer Cells :

In a study by Muñoz et al., new tetrahydroquinoline derivatives were synthesized and tested for their cytotoxic effects against human breast cancer cells. The study found that these compounds enhanced the efficacy of standard chemotherapeutics like gemcitabine, suggesting a synergistic effect . -

Antimicrobial Properties :

A review highlighted the antimicrobial potential of isoindole derivatives against various pathogens, emphasizing their role as promising candidates for developing new antibiotics in the face of rising antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Several analogues share the 1,3-dioxoisoindole-acetamide core but differ in their N-substituents:

- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylacetamide (): Substituent: Simple ethyl group. Molecular Weight: 232.23 g/mol.

- N-(1,3-Dioxoisoindol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide (): Substituent: Phenoxy group with isopropyl and methyl substituents. Key Difference: The bulky hydrophobic substituent may enhance membrane permeability but reduce aqueous solubility. PubChem ID (CHEMBL1348731) suggests pharmaceutical screening relevance .

- Compound in : Substituent: Benzothiazol-dioxane fused ring system with a dimethylaminoethyl group. The benzothiazol moiety may confer fluorescence or metal-binding properties .

Physicochemical Properties

*LogP values estimated using fragment-based methods.

Hydrogen Bonding and Crystallinity

- The tetrahydroquinoline moiety in the target compound may form intramolecular hydrogen bonds (N–H···O=C), stabilizing a planar conformation. emphasizes the role of hydrogen-bonding patterns (e.g., Etter’s graph sets) in dictating crystal packing .

- Compared to the ethyl-substituted analogue (), the tetrahydroquinoline group likely enhances crystalline order due to additional H-bond donors/acceptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.